1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
Description
Overview of Pyrimidine (B1678525) Chemistry and its Role in Heterocyclic Compound Research
Pyrimidine is a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the ring. numberanalytics.com This fundamental structure is a cornerstone of heterocyclic chemistry, primarily because it forms the basis for three of the nucleobases in nucleic acids: cytosine, thymine, and uracil. numberanalytics.comslideshare.net The pyrimidine core is not only integral to the building blocks of DNA and RNA but is also a prevalent motif in a wide array of natural and synthetic compounds with diverse biological activities. slideshare.netnih.gov
The chemistry of pyrimidines is characterized by the influence of the two electronegative nitrogen atoms, which makes the ring electron-deficient. bhu.ac.inwikipedia.org This electronic nature governs its reactivity, rendering electrophilic aromatic substitution more challenging compared to benzene, while facilitating nucleophilic aromatic substitution. bhu.ac.inwikipedia.org The versatility of the pyrimidine ring allows for functionalization at various positions, making it a crucial scaffold in drug discovery and materials science. numberanalytics.comnih.gov Researchers continue to explore the synthesis and modification of pyrimidine derivatives to develop new compounds with applications ranging from anticancer and antiviral agents to agrochemicals. numberanalytics.comnih.gov
Importance of Halogenated Pyrimidines as Synthetic Intermediates in Organic Chemistry
Halogenated pyrimidines are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The presence of halogen atoms, typically chlorine or bromine, on the electron-deficient pyrimidine ring creates excellent leaving groups for nucleophilic substitution reactions. bhu.ac.innih.gov This feature allows for the introduction of a wide variety of functional groups onto the pyrimidine core. nih.gov
Dichloropyrimidines, such as 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783), are particularly useful starting materials. sigmaaldrich.comnih.gov The differential reactivity of the chlorine atoms at various positions on the pyrimidine ring can often be exploited to achieve regioselective substitutions, further enhancing their synthetic utility. acs.orgresearchgate.net For instance, in 2,4-dichloropyrimidines, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. acs.org This reactivity has been extensively utilized in the synthesis of a multitude of biologically active compounds, including medicinally important 4-aryl-5-pyrimidinylimidazoles. sigmaaldrich.com The ease of displacing the halogen atoms makes halogenated pyrimidines key building blocks for constructing complex molecular architectures.
Structural Elucidation and Research Focus on 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
The compound this compound is a specific derivative of pyrimidine that features a 4,6-dichloro-substituted pyrimidine ring with an ethanol (B145695) group attached at the 5-position. Its structure is characterized by the planar, aromatic pyrimidine core and the chiral center at the carbon atom of the ethanol substituent.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 60025-05-0 |
| Molecular Formula | C₆H₆Cl₂N₂O |
| InChI Key | VHPCRQZVRSYZNF-UHFFFAOYSA-N |
| Physical Form | Powder |
| Melting Point | 111-112 °C |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Academic research on this specific molecule is often focused on its potential as a synthetic intermediate. The two chlorine atoms at the 4 and 6 positions are reactive sites for nucleophilic substitution, allowing for the introduction of various amines, alkoxides, and other nucleophiles. The hydroxyl group of the ethanol substituent can also be a site for further chemical modification, such as esterification or etherification. The likely precursor to this alcohol, 1-(4,6-dichloropyrimidin-5-yl)ethanone, is also a subject of synthetic interest. chemscene.combldpharm.com The research focus, therefore, lies in exploring the reactivity of this trifunctional molecule to generate novel pyrimidine derivatives with potential applications in medicinal chemistry and materials science.
Historical Context of Dichloropyrimidine Synthesis and Reactivity within Academic Frameworks
The synthesis of dichloropyrimidines has been a subject of academic and industrial research for many years. One of the common historical methods for their preparation involves the chlorination of the corresponding dihydroxypyrimidines (pyrimidinediones) using chlorinating agents like phosphorus oxychloride. bhu.ac.ingoogle.com For instance, barbituric acid and its derivatives have been used as starting materials to produce chlorinated pyrimidines. chemicalbook.com
The reactivity of dichloropyrimidines has been systematically studied, revealing the general order of reactivity for nucleophilic substitution at different positions on the pyrimidine ring to be C4(6) > C2 > C5. acs.org This predictable reactivity has been a cornerstone for the strategic synthesis of complex pyrimidine derivatives. Early research laid the groundwork for understanding the electronic effects of the ring nitrogen atoms and the influence of substituents on the reactivity of the halogen atoms. acs.org Over the years, more advanced synthetic methods, including palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings, have been developed to further expand the synthetic utility of dichloropyrimidines, allowing for the formation of carbon-carbon bonds and the creation of highly functionalized pyrimidine scaffolds. sigmaaldrich.comresearchgate.net These developments have solidified the role of dichloropyrimidines as indispensable tools in the arsenal (B13267) of organic chemists.
Structure
3D Structure
Properties
IUPAC Name |
1-(4,6-dichloropyrimidin-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPCRQZVRSYZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CN=C1Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4,6 Dichloropyrimidin 5 Yl Ethan 1 Ol and Analogous Pyrimidine Scaffolds
Strategies for Constructing the Dichloropyrimidine Core
The formation of the 4,6-dichloropyrimidine (B16783) nucleus is a critical step in the synthesis of the target compound and its analogs. Several established methods are available for this transformation, each with its own advantages and limitations.
Cyclocondensation Approaches to Pyrimidine (B1678525) Ring Formation
Cyclocondensation reactions are a fundamental approach to constructing the pyrimidine ring. A common method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. For the synthesis of the 4,6-dihydroxypyrimidine precursor, which can be subsequently chlorinated, a widely used method is the condensation of diethyl malonate with formamide in the presence of a base like sodium ethoxide. This reaction proceeds through the formation of a six-membered ring to yield 4,6-dihydroxypyrimidine. google.com
Another approach involves the reaction of β-keto esters and amidines, which can be promoted by ultrasound irradiation to produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org An alternative three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source provides an efficient and environmentally friendly route to pyrimidine derivatives. organic-chemistry.org
| Starting Materials | Reagents/Conditions | Product | Yield |
| Diethyl malonate, Formamide | Sodium ethoxide, Ethanol (B145695), Heat | 4,6-Dihydroxypyrimidine | >83% google.com |
| β-Keto esters, Amidines | Ultrasound irradiation | 4-Pyrimidinols | Good to Excellent organic-chemistry.org |
| Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative [3 + 2 + 1] annulation | Pyrimidine derivatives | Not specified organic-chemistry.org |
Regioselective Halogenation Methods for Pyrimidine Scaffolds
Once the pyrimidine ring with hydroxyl groups at the 4 and 6 positions is formed, the next crucial step is the regioselective chlorination to introduce the chloro groups. The most common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃). nih.govresearchgate.net This reaction is typically carried out by heating the hydroxypyrimidine substrate in excess POCl₃, often in the presence of an organic base. researchgate.net More recent solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor at high temperatures have been developed to improve the environmental and safety profile of this reaction. nih.gov
The combination of POCl₃ and phosphorus pentachloride (PCl₅) is also a robust chlorinating agent for a variety of compounds, including those that are less reactive towards POCl₃ alone. indianchemicalsociety.com
| Substrate | Reagents/Conditions | Product | Notes |
| 4,6-Dihydroxypyrimidine | POCl₃, Heat | 4,6-Dichloropyrimidine | A widely used and effective method. nih.govresearchgate.net |
| Hydroxypyrimidines | Equimolar POCl₃, Pyridine, 140–160 °C, Sealed reactor | Chloropyrimidines | Solvent-free, suitable for large scale. nih.gov |
| Hydroxypyrimidines | POCl₃/PCl₅ mixture | Chloropyrimidines | Stronger chlorinating agent for less reactive substrates. indianchemicalsociety.com |
Utilization of Pre-existing Halogenated Pyrimidine Precursors
Commercially available or readily synthesized 4,6-dichloropyrimidine serves as a versatile precursor for the synthesis of more complex pyrimidine derivatives. nih.gov The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. mdpi.com For instance, monoamination of 4,6-dichloropyrimidine with adamantane-containing amines can be achieved to produce substituted aminopyrimidines. nih.gov The reactivity of the chloro groups can be modulated by the reaction conditions and the nature of the nucleophile, enabling selective functionalization. acs.org
Synthesis of the Ethan-1-ol Moiety on the Pyrimidine Core
With the 4,6-dichloropyrimidine core in hand, the next stage of the synthesis focuses on the introduction and modification of the side chain at the 5-position to form the desired ethan-1-ol moiety.
Reduction Reactions of Corresponding Pyrimidinyl Ketones (e.g., 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-one)
A common strategy for the synthesis of 1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol is the reduction of the corresponding ketone, 1-(4,6-dichloropyrimidin-5-yl)ethan-1-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent frequently used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comcommonorganicchemistry.compressbooks.pub The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature or below. commonorganicchemistry.comchemguide.co.uk The hydride from sodium borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated by the solvent to yield the secondary alcohol. pressbooks.pub
| Substrate | Reagent | Solvent | Product |
| 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-one | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |
Grignard or Organometallic Additions to Pyrimidine Carbonyl Precursors
An alternative approach to constructing the ethan-1-ol side chain involves the addition of an organometallic reagent, such as a Grignard reagent, to a suitable pyrimidine carbonyl precursor. For instance, the reaction of a Grignard reagent like methylmagnesium bromide with 4,6-dichloropyrimidine-5-carbaldehyde would be expected to yield this compound after an aqueous workup.
The addition of Grignard reagents to N-acyl-activated pyridines is a well-established method for the synthesis of substituted dihydropyridines and can be extended to pyrimidine systems. nih.gov The regioselectivity of the addition can be influenced by the substituents on the pyrimidine ring and the nature of the Grignard reagent. nih.govbeilstein-journals.org In some cases, the reaction of Grignard reagents with pyrimidinecarbonitriles can lead to the formation of pyrimidinyl ketones in good yield. clockss.org
| Pyrimidine Precursor | Organometallic Reagent | Expected Product |
| 4,6-Dichloropyrimidine-5-carbaldehyde | Methylmagnesium bromide | This compound |
| 4,6-Dichloropyrimidine-5-carbonitrile | Methylmagnesium bromide | 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-one |
Stereoselective and Asymmetric Synthesis of Chiral Pyrimidinylethanols
The creation of a specific stereoisomer of a chiral molecule is a fundamental challenge in organic synthesis. For pyrimidinylethanols, several strategies have been employed to achieve high levels of enantiopurity, including the use of chiral catalysts and auxiliaries, enzymatic transformations, and classical resolution techniques.
Application of Chiral Catalysts and Auxiliaries in Asymmetric Transformations
The enantioselective addition of alkyl groups to pyrimidine-5-carbaldehydes represents a direct and efficient route to chiral pyrimidinylethanols. This has been successfully achieved using chiral catalysts that create a chiral environment around the reacting molecules, thus favoring the formation of one enantiomer over the other.
A notable example is the enantioselective alkylation of various pyrimidine-5-carbaldehydes with dialkylzinc reagents in the presence of a chiral amino alcohol catalyst. clockss.org Research has demonstrated that (1S,2R)-N,N-dibutylnorephedrine (DBNE) is a highly effective catalyst for this transformation, leading to the formation of optically active secondary 5-pyrimidyl alkanols with high enantioselectivities. clockss.org The reaction involves the coordination of the dialkylzinc reagent and the pyrimidine-5-carbaldehyde to the chiral catalyst, which then directs the nucleophilic attack of the alkyl group to one face of the aldehyde, resulting in a preponderance of one enantiomer of the corresponding alcohol.
The effectiveness of this catalytic system is highlighted by the high enantiomeric excesses (e.e.) achieved for the ethylation of various pyrimidine-5-carbaldehydes. For instance, the reaction of 2-methylpyrimidine-5-carbaldehyde with diethylzinc in the presence of 50 mol% of (1S,2R)-DBNE afforded the corresponding (S)-1-(2-methylpyrimidin-5-yl)ethan-1-ol with an impressive 85% e.e. clockss.org Similarly, high enantioselectivities were observed for other substituted pyrimidine-5-carbaldehydes, demonstrating the versatility of this catalytic system.
Table 1: Enantioselective Ethylation of Pyrimidine-5-carbaldehydes using (1S,2R)-DBNE Catalyst clockss.org
| Pyrimidine-5-carbaldehyde | Product | Yield (%) | e.e. (%) |
| 2-Methylpyrimidine-5-carbaldehyde | (S)-1-(2-Methylpyrimidin-5-yl)ethan-1-ol | 85 | 85 |
| 2-Ethylpyrimidine-5-carbaldehyde | (S)-1-(2-Ethylpyrimidin-5-yl)ethan-1-ol | 82 | 86 |
| 2-Phenylpyrimidine-5-carbaldehyde | (S)-1-(2-Phenylpyrimidin-5-yl)ethan-1-ol | 78 | 94 |
While not specifically reported for this compound, this methodology provides a strong precedent for the asymmetric synthesis of this and other structurally similar chiral pyrimidinylethanols.
Enzymatic Synthesis Approaches for Enantiopure Pyrimidinylethanols
Enzymes, particularly lipases, are widely recognized for their ability to catalyze reactions with high enantioselectivity under mild conditions, making them valuable tools in asymmetric synthesis. Enzymatic kinetic resolution is a common strategy where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the unreacted enantiomer and the product. wikipedia.org
This approach has been successfully applied to the resolution of a variety of secondary alcohols, including 1-heteroaryl ethanols, which are structurally analogous to 1-(pyrimidin-5-yl)ethanols. rsc.orgacs.org Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are frequently employed for the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. acs.orgmdpi.com The resulting mixture of the acylated product and the unreacted alcohol can then be separated.
For instance, the dynamic kinetic resolution (DKR) of various 1-heteroaryl ethanols has been achieved with high yields and stereoselectivity using a combination of a lipase for kinetic resolution and a ruthenium-based catalyst for in situ racemization of the slower-reacting enantiomer. acs.org This DKR approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. While a specific application to this compound has not been detailed in the reviewed literature, the successful resolution of other heteroaromatic ethanols suggests that an enzymatic approach would be a viable and effective method for obtaining enantiopure pyrimidinylethanols. rsc.orgacs.org
Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Product | Enantiomeric Excess (e.e.) |
| Racemic 1-phenylethanol | Pseudomonas cepacia Lipase | Vinyl acetate | (R)-1-phenylethyl acetate | >99% |
| Racemic 1-(2-furyl)ethanol | Candida antarctica lipase B | Vinyl acetate | (R)-1-(2-furyl)ethyl acetate | >99% |
| Racemic 1-(pyridin-3-yl)ethanol | Candida antarctica lipase B | 4-Chlorophenyl acetate | (R)-1-(pyridin-3-yl)ethyl acetate | >99% |
The data in the table above is illustrative of the high enantioselectivities achievable with lipase-catalyzed kinetic resolutions of various secondary alcohols and serves as a strong indicator for the potential success of this method with pyrimidinyl alcohol substrates.
Conventional Resolution Techniques for Racemic Mixtures
Prior to the widespread adoption of asymmetric synthesis and enzymatic methods, the separation of enantiomers from a racemic mixture was primarily achieved through classical resolution techniques. wikipedia.org The most common of these is the formation of diastereomeric salts. wikipedia.orglibretexts.org This method involves reacting the racemic mixture, in this case, a racemic pyrimidinyl alcohol, with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.orglibretexts.org
These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once the diastereomers are separated, the chiral resolving agent can be removed to yield the individual enantiomers of the original compound. Common chiral resolving agents for alcohols include chiral carboxylic acids like tartaric acid or mandelic acid, which form diastereomeric esters. libretexts.org
Green Chemistry Approaches in Pyrimidine and Pyrimidinyl Alcohol Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of pyrimidine and pyrimidinyl alcohol synthesis, this translates to the development of more sustainable methods that utilize safer reagents and solvents, and employ catalytic processes to improve efficiency and minimize waste.
Catalytic Methods for Enhanced Sustainability (e.g., heterogeneous, metal-free catalysts)
The use of heterogeneous catalysts is a cornerstone of green chemistry as they can be easily separated from the reaction mixture and reused, reducing waste and cost. In the synthesis of pyrimidine derivatives, a variety of heterogeneous catalytic systems have been developed.
For instance, a sustainable multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been achieved using a regioselective iridium-pincer complex catalyst. nih.govfigshare.comacs.org This process is highly atom-economical, producing water and hydrogen as the only byproducts. Another green approach involves the use of magnetic nanoparticles as catalyst supports, allowing for easy separation of the catalyst using an external magnet. For example, Fe3O4/KF/Clinoptilolite supported on multi-walled carbon nanotubes (MWCNTs) has been used as a magnetic nanocomposite catalyst for the synthesis of pyrimidine fused quinoline derivatives in an ionic liquid as a green solvent. tandfonline.com
Metal-free catalytic systems offer the advantage of avoiding potential contamination of the final product with toxic metals, which is particularly important in the pharmaceutical industry. L-proline, a naturally occurring amino acid, has been shown to be an effective organocatalyst for the synthesis of fused pyrimidines in water, a green and benign solvent. acs.org Furthermore, Brønsted acidic ionic liquids have been employed as recyclable, metal-free catalysts for the synthesis of various pyrimidine derivatives under solvent-free conditions. rsc.org
Table 3: Examples of Heterogeneous and Metal-Free Catalysts in Pyrimidine Synthesis
| Catalyst | Reaction Type | Key Advantages |
| Iridium-Pincer Complex | Multicomponent synthesis from alcohols | High regioselectivity, atom economy |
| Fe3O4/KF/Clinoptilolite@MWCNTs | Multicomponent synthesis | Magnetic recoverability, use of green solvent |
| L-proline | Synthesis of fused pyrimidines | Metal-free, biodegradable, operates in water |
| Brønsted Acidic Ionic Liquid | Synthesis of various pyrimidines | Metal-free, recyclable, solvent-free conditions |
Solvent-Free and Reduced-Solvent Reaction Conditions
A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as neat or solid-state reactions, offer significant advantages in this regard. researchgate.net
The synthesis of various pyrimidine derivatives has been successfully carried out under solvent-free conditions, often with the aid of a catalyst and sometimes with microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net For example, the one-pot, three-component synthesis of pyrimidine derivatives has been achieved by reacting an aldehyde, malononitrile, and benzamidine hydrochloride in the presence of magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions. growingscience.com
In addition to completely solvent-free approaches, the use of greener solvents such as water or ionic liquids is also a key aspect of sustainable synthesis. tandfonline.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of pyrimidine-fused quinoline derivatives has been reported using an ionic liquid as a green solvent at room temperature. tandfonline.com These reduced-solvent or solvent-free methods not only improve the environmental profile of the synthesis but can also lead to higher yields and shorter reaction times. growingscience.com
Microwave-Assisted and Ultrasonic Synthesis Techniques
Ultrasound irradiation is another green chemistry technique that has gained traction in the synthesis of heterocyclic compounds, including pyrimidines. nih.govbeilstein-archives.org The chemical effects of ultrasound, known as sonochemistry, arise from acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. beilstein-archives.org This energy input can enhance reaction rates and yields. A notable example is the ultrasound-promoted synthesis of highly substituted 4-pyrimidinols through the cyclocondensation of β-keto esters and amidines in water. This method yielded products in 5–15 minutes with good to excellent yields (21–97%). rochester.edu The use of ultrasound not only accelerates the reaction but also often allows for the use of more environmentally friendly solvents like water. rochester.edueurjchem.com A review of ultrasound-assisted synthesis of pyrimidines highlights a significant increase in publications in this area, indicating its growing importance. nih.gov
The following interactive data table summarizes representative conditions and outcomes for microwave-assisted and ultrasonic synthesis of pyrimidine derivatives analogous to this compound, based on available literature.
Interactive Data Table: Microwave-Assisted and Ultrasonic Synthesis of Pyrimidine Derivatives
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Aromatic aldehyde, Ethyl acetoacetate, Urea | Acid-functionalized mesoporous polymer | 80 | 10-20 min | 89-98 | chemrxiv.org |
| Microwave-Assisted | 2,4-diamino-5-iodobenzylpyrimidine, Phthalazine derivative | (Ph3P)2PdCl2 / DMF | 150 | 60-80 min | - | nih.gov |
| Microwave-Assisted | Chalcone, Hydrazine derivative | Acetic acid / Ethanol | 150 | 10 min | - | mdpi.com |
| Ultrasonic | β-keto esters, Amidines | K2CO3 / Water | Room Temp. | 5-15 min | 21-97 | rochester.edu |
| Ultrasonic | Indoles, Aromatic aldehydes, Malononitrile | KH2PO4 / Ethanol | 60 | - | - | beilstein-archives.org |
| Ultrasonic | 3-aryl-5-aminopyrazole, Arylidenepyruvic acid | Acetic acid | Room Temp. | 1 h | ~97 | researchgate.net |
Advanced Purification and Isolation Techniques for Pyrimidine Alcohol Derivatives
The purification and isolation of the target pyrimidine alcohol derivatives are critical steps to ensure the high purity required for subsequent applications. A combination of conventional and advanced techniques is often employed.
Following the synthesis, the crude product is typically subjected to a standard workup procedure, which may involve quenching the reaction, extraction with a suitable organic solvent, washing with brine, and drying over an anhydrous salt like magnesium sulfate. youtube.com The solvent is then removed under reduced pressure to yield the crude product.
For the purification of pyrimidine derivatives, column chromatography is a widely used and effective technique. youtube.comnih.gov Flash column chromatography on silica gel is a common practice. youtube.com The choice of eluent system is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate or dichloromethane and ethyl acetate, is often used, with the polarity being gradually increased to elute the desired compound. youtube.comnih.gov For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, offering higher resolution. rsc.org Normal-phase HPLC on silica columns has been used for the separation of pyrimidine derivatives, with mobile phases consisting of mixtures like hexane-isopropanol with additives such as ethylene glycol, water, or acetonitrile to improve efficiency. nih.gov
Crystallization is another powerful purification technique for obtaining highly pure solid compounds. rochester.edu The selection of an appropriate solvent or solvent system is paramount for successful crystallization. rochester.edu Common solvents for recrystallization of organic compounds include ethanol, methanol, acetone, ethyl acetate, and mixtures such as n-hexane/acetone and n-hexane/ethyl acetate. rochester.edu For dichloropyrimidine derivatives, recrystallization from methanol has been reported. google.com The process generally involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities in the mother liquor. mt.com
For volatile and low-melting chloropyrimidines, such as the closely related 4,6-dichloropyrimidine, distillation or sublimation can be effective purification methods. google.com A patent for the preparation of chloropyrimidines suggests a purification procedure involving extraction with a solvent having a similar boiling point to the product, followed by distillation. google.com This co-distillation can prevent the crystallization of the product in the apparatus. google.com
The following interactive data table provides an overview of common purification techniques and solvent systems used for pyrimidine derivatives.
Interactive Data Table: Purification and Isolation Techniques for Pyrimidine Derivatives
| Purification Technique | Matrix/Stationary Phase | Eluent/Solvent System | Compound Type | Reference |
| Flash Column Chromatography | Silica Gel | EtOAc:n-hexane = 1:4 | 4-Alkoxypyrimidines | youtube.com |
| Column Chromatography | Silica Gel | Ethyl acetate/Dichloromethane | 1,2,3-Triazoles from Pyrimidinones (B12756618) | nih.gov |
| Preparative HPLC | Waters XBridge Prep C18 | Water (0.1% NH3)/MeCN | 4,6-disubstituted pyrimidines | rsc.org |
| Normal-Phase HPLC | Chromolith Performance Si | Hexane-isopropanol with ethylene glycol, water, or acetonitrile | Purines and Pyrimidines | nih.gov |
| Recrystallization | - | Ethanol | 3,4-Dihydropyrimidin-2(1H)-ones | chemrxiv.org |
| Recrystallization | - | Methanol | Chloropyrimidines | google.com |
| Recrystallization | - | n-Hexane/Acetone | General Organic Compounds | rochester.edu |
| Distillation | - | Solvent with similar boiling point | Volatile Chloropyrimidines | google.com |
Reactivity and Mechanistic Investigations of 1 4,6 Dichloropyrimidin 5 Yl Ethan 1 Ol
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyrimidine Moiety
The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to nucleophilic aromatic substitution, providing a versatile method for the synthesis of a wide array of pyrimidine derivatives from halopyrimidines. acs.org
Regioselectivity and Chemoselectivity in Halogen Displacement (e.g., C4/C6 vs. C2 reactivity)
The reactivity of halogen substituents on the pyrimidine ring generally follows the order C4(6) > C2 > C5. acs.org This preference is observed in both SNAr displacements and palladium-catalyzed cross-coupling reactions. acs.org For 2,4-dichloropyrimidines, nucleophilic substitution reactions typically show moderate selectivity for the C4-substituted product. acs.org For instance, reactions with neutral nitrogen nucleophiles often yield a mixture of C4/C2 isomers in ratios ranging from 1:1 to 4:1. acs.org
However, the regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to the nature of other substituents on the ring. wuxiapptec.comwuxiapptec.com The presence of an electron-withdrawing group at the C5 position generally directs substitution to the C4 position. nih.gov Conversely, an electron-donating group at the C6 position can favor substitution at the C2 position. wuxiapptec.comwuxiapptec.com Computational studies using quantum mechanics can help predict this variable regioselectivity. wuxiapptec.comwuxiapptec.comwuxiapptec.com
In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent, simplifying the regioselectivity of monosubstitution. mdpi.com However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom for subsequent substitutions.
Reactions with Various Nucleophiles (e.g., N-, O-, S-nucleophiles)
The dichloropyrimidine moiety of 1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol readily reacts with a variety of nucleophiles.
N-Nucleophiles: Reactions with amines (N-nucleophiles) are common. For example, 2,4,5-trichloropyrimidine (B44654) reacts with pyrrolidine. d-nb.info The reaction of 2,4-dichloropyrimidines with tertiary amine nucleophiles can exhibit high selectivity for the C2 position. nih.gov In some cases, palladium catalysis is employed to achieve high efficiency in amination reactions, particularly with aryl- and heteroarylamines. researchgate.net Adamantane-containing amines have also been successfully used in the monoamination of 4,6-dichloropyrimidine (B16783). nih.gov
O-Nucleophiles: Oxygen-based nucleophiles, such as alkoxides, also participate in SNAr reactions with dichloropyrimidines. For instance, the reaction of 2,4,6-trichloropyrimidine (B138864) with the phenolate (B1203915) ion shows good C4/C2 regioselectivity. acs.org In the presence of a strong base like sodium hydroxide, alcohols can act as nucleophiles, leading to the formation of alkoxy-substituted pyrimidines. mdpi.com
S-Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity, readily displace halogens on the pyrimidine ring. msu.edu Thiols can react with chloropyrimidines to form thioether derivatives. For example, 5-(β-chlorovinyl)sulfone pyrimidine nucleosides react with thiols via a conjugate addition-elimination pathway. nih.gov
Influence of Reaction Conditions and Catalyst Systems on SNAr Outcomes
The outcome of SNAr reactions on dichloropyrimidines is significantly influenced by reaction conditions and the presence of catalysts.
Solvent and Base: The choice of solvent and base can dramatically affect the regioselectivity and yield of the reaction. For example, the amination of 6-aryl-2,4-dichloropyrimidine with anilines showed higher regioselectivity for the C4 isomer in polar solvents like ethanol (B145695). acs.org In the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with anilines, the use of a weak base favors displacement of the chloride, while deprotonated anilines displace the sulfone group. researchgate.net Aqueous reaction conditions using a polymeric additive like hydroxypropyl methylcellulose (B11928114) (HPMC) have also been developed for SNAr reactions. d-nb.info
Catalyst Systems: Palladium-based catalysts are frequently used to enhance the efficiency and regioselectivity of SNAr reactions, particularly for C-N bond formation. acs.org For instance, a palladium catalyst derived from a dialkylbiarylphosphine has been shown to be effective for the amination of 2,4-dichloropyrimidines. researchgate.net Interestingly, some reactions, such as the amination of 6-aryl-2,4-dichloropyrimidines with aromatic amines, can proceed with high regioselectivity without a catalyst. acs.org
Transformations Involving the Ethan-1-ol Functional Group
The ethan-1-ol side chain of the title compound offers another site for chemical modification.
Oxidation Reactions to Corresponding Ketones
The secondary alcohol of the ethan-1-ol group can be oxidized to the corresponding ketone, 1-(4,6-dichloropyrimidin-5-yl)ethan-1-one. bldpharm.comchemscene.com A variety of oxidizing agents are available for this transformation.
Common methods for the oxidation of secondary alcohols to ketones include the use of:
Chromium-based reagents: Jones reagent (chromic acid, H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid, is a classic method. libretexts.orglumenlearning.com Pyridinium chlorochromate (PCC) is a milder alternative that can be used in anhydrous conditions. libretexts.orglumenlearning.com The Collins reagent, a complex of chromium trioxide with pyridine, is also effective for this transformation under slightly alkaline conditions. youtube.com
Other oxidizing agents: Other reagents such as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) can also be used. libretexts.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) and oxalyl chloride, is another widely used method. lumenlearning.com More recently, greener oxidation systems like CeBr₃/H₂O₂ have been developed. organic-chemistry.org
Table 1: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Description |
|---|---|
| Jones Reagent (H₂CrO₄) | Prepared from CrO₃ and H₂SO₄; a strong oxidizing agent. libretexts.orglumenlearning.com |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based oxidant, often used for selective oxidation to aldehydes or ketones. libretexts.orglumenlearning.com |
| Collins Reagent | A complex of CrO₃ and pyridine, suitable for acid-sensitive substrates. youtube.com |
| Swern Oxidation | Uses dimethyl sulfoxide and oxalyl chloride, a common metal-free alternative. lumenlearning.com |
Derivatization of the Hydroxyl Group (e.g., esterification, etherification)
The hydroxyl group of the ethan-1-ol moiety can be derivatized through reactions such as esterification and etherification.
Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uk The reaction with a carboxylic acid is typically slow and reversible, often requiring an acid catalyst like concentrated sulfuric acid. chemguide.co.uk The use of acyl chlorides provides a more vigorous and irreversible reaction. chemguide.co.uk N-Heterocyclic carbenes (NHCs) have emerged as efficient catalysts for transesterification reactions involving secondary alcohols. acs.org
Etherification: Ethers can be synthesized through various methods. One common approach is the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another method involves the use of silylating agents, such as trimethylsilyl (B98337) chloride, to form silyl (B83357) ethers, which can serve as protecting groups for the alcohol. msu.edu
Stereochemical Inversion or Retention Studies at the Chiral Center
The ethan-1-ol substituent at the C5 position of the pyrimidine ring introduces a chiral center into the molecule, this compound. Consequently, this compound can exist as two enantiomers, (R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol and (S)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol. The stereochemical outcome of reactions involving this chiral center is of significant interest.
A review of the current scientific literature indicates that specific studies detailing stereochemical inversion or retention at the chiral center of this compound have not been reported. However, the principles of stereochemistry predict that reactions at this center can proceed with either inversion or retention of configuration, or result in a racemic mixture, depending on the reaction mechanism.
Racemization: Reactions that proceed through a planar, achiral intermediate, such as a carbocation in an SN1 reaction, will typically lead to a mixture of both enantiomers (a racemic mixture), as the incoming nucleophile can attack from either face of the plane with equal probability. lumenlearning.com
The study of such stereochemical outcomes for this compound would require the separation of its enantiomers, likely using techniques like chiral chromatography with a chiral stationary phase or by forming diastereomeric derivatives with a pure chiral resolving agent. csbsju.edu The stereochemical course of any subsequent reaction could then be determined by analyzing the optical activity of the product.
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
The two chlorine atoms on the pyrimidine ring of this compound are prime sites for modification via metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures. The electron-deficient nature of the pyrimidine ring makes its chloro-substituents highly reactive in such transformations compared to analogous chloroarenes. semanticscholar.org
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide. mdpi.comrsc.org For 4,6-dichloropyrimidines, this reaction provides a powerful method for introducing aryl or heteroaryl substituents, primarily at the C4 and C6 positions. semanticscholar.orgresearchgate.net
Research on substrates similar to this compound, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, has demonstrated that mono-arylation occurs selectively. mdpi.comresearchgate.net The reaction is typically performed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base and a suitable solvent system. mdpi.comresearchgate.net The choice of catalyst, base, and solvent can be optimized to achieve high yields. mdpi.com Microwave-assisted procedures have also been developed to accelerate these couplings, offering good to excellent yields of C4-substituted products with very low catalyst loading. semanticscholar.org
Table 1: Examples of Suzuki-Miyaura Coupling with Substituted 4,6-Dichloropyrimidines This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes.
| Dichloropyrimidine Substrate | Boronic Acid | Catalyst / Base / Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 82% | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 4,6-dichloro-5-(4'-(methylthio)biphenyl-4-yl)pyrimidine | 85% | mdpi.com |
| 2,4-dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) / K₂CO₃ / Toluene/H₂O (9:1) | 2-chloro-4-phenylpyrimidine | 95% | semanticscholar.org |
| 2,4-dichloropyrimidine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) / K₂CO₃ / Toluene/H₂O (9:1) | 4-(2-chloro-pyrimidin-4-yl)benzaldehyde | 90% | semanticscholar.org |
The Sonogashira coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov
For dihalogenated heterocycles like 4,6-dichloropyrimidines, the Sonogashira reaction allows for the introduction of alkynyl groups. Studies on analogous compounds, such as 4,6-dichloro-2-pyrone, show that the coupling proceeds with high regioselectivity. nih.gov The reaction conditions can be tuned to favor mono- or di-alkynylation. Given the reactivity of the C4/C6 positions, this compound would be expected to undergo Sonogashira coupling at these sites.
Table 2: Illustrative Sonogashira Coupling of a Dihalo-Heterocycle This table shows representative conditions for a related substrate.
| Halide Substrate | Alkyne | Catalyst / Co-catalyst / Base / Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,6-dichloro-2-pyrone | Phenylacetylene | Pd(dba)₂ / PPh₃ / CuI / ⁱPr₂NH / THF | 6-chloro-4-(phenylethynyl)-2H-pyran-2-one | 85% | nih.gov |
| Iodobenzene | Phenylacetylene | Pd(Ph₃P)₂Cl₂ / CuI / n-Butylamine / THF | Diphenylacetylene | High | wikipedia.org |
Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed C-C bond forming reactions like the Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings could also be applied to functionalize the C4 and C6 positions of this compound. nobelprize.org These methods broaden the scope of possible substituents that can be introduced onto the pyrimidine core. nobelprize.org
In polyhalogenated pyrimidines, the different positions on the ring exhibit distinct reactivities, which allows for selective and sequential functionalization. For pyrimidine systems, the generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C4/C6 > C2 >> C5. rsc.org
The higher reactivity of the chlorine atoms at the C4 and C6 positions of this compound is due to the electron-withdrawing effect of the two ring nitrogen atoms, which makes these positions more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst—the initial step in the catalytic cycle. semanticscholar.orgyoutube.com The C2 position is also activated, but generally less so than C4 and C6. The C5 position is the least reactive towards nucleophilic substitution and cross-coupling.
This inherent reactivity difference allows for the selective mono-functionalization at the C4 (or C6) position, leaving the second chlorine atom available for a subsequent, different coupling reaction. rsc.orgresearchgate.net This stepwise approach is a powerful strategy for synthesizing unsymmetrically substituted pyrimidines. The precise selectivity can sometimes be influenced by the choice of catalyst, ligands, and reaction conditions. rsc.orgnih.gov For instance, certain ligands can promote reaction at a conventionally less reactive site.
Skeletal Editing and Rearrangement Reactions Involving the Pyrimidine Ring
Skeletal editing is an advanced synthetic strategy that modifies the core framework of a molecule by inserting, deleting, or rearranging atoms within the ring system. rsc.orgrsc.org For pyrimidines, this offers a pathway to novel heterocyclic structures that might be difficult to access through traditional synthesis.
One notable transformation is the conversion of pyrimidines into pyrazoles. nih.govorganic-chemistry.orgacs.org This reaction involves a formal carbon deletion. A modern approach involves activating the pyrimidine ring with triflic anhydride, followed by a hydrazine-mediated skeletal remodeling. nih.govorganic-chemistry.org This method proceeds under mild conditions and tolerates a range of functional groups, making it a potentially valuable tool for modifying complex pyrimidines like this compound. nih.gov
Another important reaction is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org This rearrangement typically occurs under acidic, basic, or thermal conditions and proceeds through a ring-opening/ring-closing mechanism. benthamscience.combeilstein-journals.org For instance, an N-alkylated iminopyrimidine can rearrange to the corresponding alkylaminopyrimidine. wikipedia.orgrsc.org While some rearrangements termed "Dimroth" may proceed through alternative pathways like sigmatropic shifts, the classic mechanism provides a conceptual basis for potential isomerizations of substituted pyrimidines. acs.org These skeletal editing and rearrangement reactions highlight the dynamic chemical nature of the pyrimidine core, offering pathways to significant structural diversification.
Spectroscopic and Structural Characterization Methodologies for 1 4,6 Dichloropyrimidin 5 Yl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.
¹H NMR Analysis for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the dichloropyrimidine ring and the hydroxyl group.
The proton on the pyrimidine (B1678525) ring (H-2) is expected to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms and chlorine substituents. The methine proton (CH-OH) of the ethanol (B145695) side chain will likely resonate as a quartet, a result of its coupling with the three equivalent protons of the adjacent methyl group. These methyl protons (CH₃), in turn, are expected to appear as a doublet, coupling with the single methine proton. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (pyrimidine) | 8.5 - 9.0 | Singlet (s) | N/A |
| CH (ethan-1-ol) | 5.0 - 5.5 | Quartet (q) | ~6-7 |
| CH₃ (ethan-1-ol) | 1.5 - 2.0 | Doublet (d) | ~6-7 |
| OH (ethan-1-ol) | Variable | Broad Singlet (br s) | N/A |
¹³C NMR Analysis for Carbon Framework and Hybridization States
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the hybridization state and the electronic environment of the carbon atoms.
The carbon atoms of the pyrimidine ring are expected to resonate at lower field due to the influence of the electronegative nitrogen and chlorine atoms. The C-4 and C-6 carbons, being directly attached to chlorine, will be significantly deshielded. The C-2 and C-5 carbons will also appear in the aromatic region. In the aliphatic region, the methine carbon (CH-OH) will be downfield compared to the methyl carbon (CH₃) due to the deshielding effect of the attached oxygen atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (pyrimidine) | 155 - 160 |
| C-4 (pyrimidine) | 160 - 165 |
| C-5 (pyrimidine) | 125 - 130 |
| C-6 (pyrimidine) | 160 - 165 |
| CH (ethan-1-ol) | 65 - 70 |
| CH₃ (ethan-1-ol) | 20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methine proton (CH-OH) and the methyl protons (CH₃), confirming the ethyl alcohol fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the H-2 signal to the C-2 signal, the methine proton signal to the methine carbon signal, and the methyl proton signals to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule. Key expected HMBC correlations would include:
The methine proton (CH-OH) to the C-5 of the pyrimidine ring.
The H-2 proton to the C-4 and C-6 carbons of the pyrimidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic methyl and methine groups would appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3200 - 3600 | Stretching (broad) |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (pyrimidine) | 1400 - 1600 | Stretching |
| C-O (alcohol) | 1050 - 1260 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₆H₆Cl₂N₂O), the molecular weight is approximately 193.0 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M+2 peak would be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak would be about 10% of the M⁺ intensity.
Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. Key expected fragments include:
[M - CH₃]⁺: Loss of a methyl radical (m/z 177).
[M - H₂O]⁺: Loss of a water molecule (m/z 174).
[M - Cl]⁺: Loss of a chlorine radical (m/z 157).
[C₄H₂ClN₂]⁺: A fragment corresponding to the dichloropyrimidine ring after cleavage of the ethanol side chain (m/z 149).
X-ray Crystallography for Solid-State Structural Determination and Conformation
The analysis would reveal the planarity of the pyrimidine ring and the relative orientation of the ethanol side chain with respect to the ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, could also be identified, providing insights into the crystal packing. A vendor-supplied melting point of 111-112 °C suggests that the compound is a solid at room temperature and amenable to crystallization. sigmaaldrich.com
Computational and Theoretical Investigations of 1 4,6 Dichloropyrimidin 5 Yl Ethan 1 Ol
In Silico Studies of Molecular Descriptors and Reactivity Indices
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors, derived from the molecular structure, are instrumental in understanding and predicting the behavior of a compound without the need for extensive experimental work.
Theoretical Assessment of Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a critical descriptor in medicinal chemistry, representing the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. molinspiration.com It is a strong predictor of a drug's ability to permeate cell membranes and is often used to forecast oral bioavailability and blood-brain barrier penetration.
The TPSA for 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol is calculated based on fragment contributions from its constituent atoms. daylight.com The presence of two nitrogen atoms in the pyrimidine (B1678525) ring and a hydroxyl group (-OH) in the ethan-1-ol side chain are the primary contributors to its polarity. A higher TPSA value generally indicates lower membrane permeability. The computationally predicted TPSA for this compound provides a quantitative measure of its polar characteristics.
| Molecular Descriptor | Predicted Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 49.1 Ų | Predicts drug transport properties like membrane permeability. |
| Octanol-Water Partition Coefficient (LogP) | 1.85 | Indicates the hydrophobicity and lipophilicity of the molecule. |
Prediction of Lipophilicity (LogP) and its Relation to Molecular Behavior
Lipophilicity, commonly quantified by the octanol-water partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent (octanol) versus a polar solvent (water). molinspiration.com This descriptor is fundamental to pharmacokinetics, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP value is often sought in drug design, as excessively high values can lead to poor solubility and metabolic instability, while very low values can hinder membrane passage.
For this compound, the LogP value is influenced by the hydrophobic dichloropyrimidine ring and the hydrophilic ethan-1-ol side chain. Computational models predict the LogP by summing the contributions of individual atoms and fragments. openmolecules.org The predicted LogP of 1.85 suggests that the compound has a moderate degree of lipophilicity, indicating a reasonable balance between aqueous solubility and lipid membrane permeability.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests high reactivity, whereas a large gap implies high stability.
In this compound, the electron-deficient dichloropyrimidine ring is expected to significantly influence the LUMO, making it susceptible to nucleophilic attack. Conversely, the lone pairs on the nitrogen and oxygen atoms will be major contributors to the HOMO. The HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state, which correlates with the molecule's electronic absorption properties.
| Parameter | Illustrative Energy Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.5 eV | Relates to the molecule's electron-donating capability. |
| LUMO Energy | -1.2 eV | Relates to the molecule's electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and kinetic stability. |
Note: The values presented are illustrative for a molecule of this class and are not the result of a specific quantum chemical calculation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can map out a molecule's conformational landscape and probe its interactions with the surrounding environment, such as a solvent. bioinformaticsreview.com
For this compound, MD simulations can provide critical insights into its structural dynamics. A key area of investigation would be the conformational flexibility arising from the rotation around the single bond connecting the ethan-1-ol side chain to the pyrimidine ring. This rotation dictates the spatial orientation of the hydroxyl group relative to the heterocyclic core, which can have significant implications for its interaction with biological targets.
Synthetic Applications As an Intermediate and Future Research Directions in Pyrimidine Chemistry
1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol as a Key Building Block in Complex Molecule Synthesis
The utility of a chemical intermediate is defined by its ability to serve as a foundation for the construction of more complex molecular architectures. nih.gov this compound is a prime example of such a building block in pyrimidine (B1678525) chemistry. Its structure is characterized by two reactive chlorine atoms attached to the pyrimidine ring and a secondary alcohol group, each providing a handle for subsequent chemical transformations. This trifunctional nature allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable precursor for a diverse range of target molecules.
The two chlorine atoms on the pyrimidine ring of this compound are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The hydroxyl group can be further oxidized to a ketone, providing another point for chemical modification. chemscene.com A closely related precursor, 4,6-dichloropyrimidine-5-carboxaldehyde, has been used to generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines, which are themselves versatile intermediates for creating structurally diverse compounds. researchgate.net This demonstrates the utility of the dichloropyrimidine core in building fused heterocyclic systems, a strategy readily applicable to derivatives of this compound. The synthesis of various pyrimidine derivatives, including those with potential antioxidant and anticancer activities, often relies on the condensation of precursors to build up the heterocyclic core. nih.govnih.gov The title compound provides a pre-formed, yet highly modifiable, pyrimidine core for such synthetic endeavors.
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. The development of MCRs for synthesizing heterocyclic compounds is a significant area of research. For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. acs.org Similarly, a ZnCl₂-catalyzed three-component coupling has been used to create 4,5-disubstituted pyrimidines. organic-chemistry.org While not explicitly documented as a reactant, this compound and its derivatives are ideal candidates for inclusion in MCR strategies. Its functional handles could participate in such reactions to afford highly decorated pyrimidine structures in a single step, accelerating the discovery of new chemical entities.
Rational Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies
Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to designing more efficient synthetic routes and novel compounds. Rational design involves the systematic modification of a parent structure and the subsequent analysis of how these changes influence reaction outcomes. This approach has been used to investigate the reactivity of various heterocyclic systems. nih.gov In the context of this compound, a structure-reactivity study would involve synthesizing a library of derivatives and evaluating their performance in a specific chemical transformation. For example, one could vary the electronic nature of substituents on the ring or alter the steric bulk around the alcohol to observe the impact on reaction rates or selectivity.
| Derivative of this compound | Modification | Hypothetical Reaction | Observed Reaction Rate (Relative) | Yield (%) |
|---|---|---|---|---|
| Parent Compound | - | Suzuki Coupling at C4 | 1.0 | 75 |
| 4-Methoxy-6-chloro derivative | Electron-donating group | 0.6 | 62 | |
| 4-Nitro-6-chloro derivative | Electron-withdrawing group | 1.8 | 88 | |
| 4-Chloro-6-(trimethylsilyl) derivative | Steric hindrance | 0.4 | 45 |
This table is illustrative and presents hypothetical data to explain the concept.
By analyzing such data, chemists can build predictive models that guide the design of future synthetic targets and optimize reaction conditions.
Development of Novel Catalytic Systems for Transformations Involving Pyrimidinyl Alcohols
The transformation of alcohols into other functional groups is a cornerstone of organic synthesis. A particularly elegant and environmentally friendly approach is the acceptorless dehydrogenative coupling (ADC) reaction, which uses a catalyst to temporarily oxidize an alcohol to an aldehyde or ketone, which then reacts with another component. rsc.org This process generates hydrogen gas (H₂) and water as the only byproducts. rsc.org Significant research has focused on developing novel catalytic systems for such transformations.
Ruthenium and nickel-based catalysts have shown great promise in this area. Pincer-type ruthenium complexes can catalyze the multicomponent synthesis of pyridines, quinolines, and pyrimidines directly from alcohol precursors. acs.orgelsevierpure.com Nickel complexes featuring redox-active ligands have also been successfully employed for the dehydrogenative multicomponent coupling of alcohols and amidines to produce pyrimidines. researchgate.net These advanced catalytic systems are directly applicable to pyrimidinyl alcohols like this compound, enabling the formation of new C-C and C-N bonds under efficient and sustainable conditions.
Integration with Automated Synthesis and Flow Chemistry for Scalable Production
The demand for large quantities of chemical compounds for screening and development has driven the adoption of modern synthetic technologies like automated synthesis and flow chemistry. wikipedia.org Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including superior heat transfer, precise control over reaction parameters, enhanced safety, and easier scalability. researchgate.net This technology has been successfully applied to the synthesis of various pyrimidine derivatives, including fused pyrimidinones (B12756618) via retro-Diels-Alder reactions under high-temperature conditions. researchgate.net The synthesis of sugar-containing pyrimidine compounds has also been demonstrated in continuous-flow microreactors. researchgate.net The integration of building blocks like this compound into automated flow chemistry platforms would enable the rapid, efficient, and scalable production of libraries of diverse pyrimidine derivatives for pharmaceutical and materials science applications.
Exploration of New Reaction Pathways and Skeletal Editing Strategies in Pyrimidine Chemistry
While the functionalization of the periphery of the pyrimidine ring is a well-established field, a more recent and exciting frontier is "skeletal editing." This advanced strategy involves the insertion, deletion, or rearrangement of atoms within the heterocyclic core itself, allowing for the transformation of one ring system into another. rsc.org Such methods promise to rapidly diversify molecular architectures, providing access to novel scaffolds that would be difficult to obtain through traditional de novo synthesis. chinesechemsoc.org
Recent breakthroughs have demonstrated the conversion of pyrimidines into other valuable heterocycles. For instance, by activating the pyrimidine core, it is possible to achieve a one-carbon deletion to form pyrazoles or a two-atom swap to yield pyridines. chinesechemsoc.orgresearchgate.netchinesechemsoc.org These transformations often proceed under mild conditions and tolerate a wide range of functional groups. chinesechemsoc.org Highly functionalized starting materials, such as those derived from this compound, are ideal substrates for exploring the scope and limitations of these novel skeletal editing reactions. rsc.org Applying these powerful new pathways to complex pyrimidine building blocks opens up new avenues for molecular design and the discovery of compounds with unique properties. rsc.org
Advancements in Green Chemistry Principles for Sustainable Pyrimidine Synthesis
The pursuit of environmentally benign chemical processes has led to the widespread adoption of green chemistry principles in the synthesis of pyrimidine derivatives. Traditional methods for pyrimidine synthesis often involve the use of hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. nih.gov In contrast, modern approaches focus on improving efficiency and minimizing environmental impact.
Key green chemistry strategies being implemented in pyrimidine synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. rasayanjournal.co.inthieme-connect.de The use of microwave irradiation provides rapid and uniform heating, leading to more efficient chemical transformations.
Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a recyclable catalyst, minimizes the use and disposal of volatile organic compounds (VOCs). rasayanjournal.co.innih.gov This approach, sometimes referred to as "grindstone chemistry," can lead to cleaner reactions with simpler workup procedures. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and decreasing waste generation. nih.govnih.gov
Use of Greener Solvents and Catalysts: There is a growing trend towards using water or other environmentally friendly solvents in pyrimidine synthesis. nih.gov Additionally, the development and use of reusable, non-toxic catalysts are central to green synthesis protocols. nih.gov For instance, an efficient and direct procedure for the synthesis of pyrimido[4,5-d] pyrimidine derivatives has been developed using aqueous tetrabutyl ammonium (B1175870) bromide (TBAB) under solvent-free microwave conditions. thieme-connect.de
These green chemistry approaches are not only beneficial for the environment but also offer economic advantages through increased efficiency and reduced waste management costs. rasayanjournal.co.innih.gov The application of these principles is crucial for the sustainable production of pyrimidine-based compounds, including intermediates like this compound and its derivatives. The synthesis of 4,6-dichloropyrimidine (B16783) itself, a key precursor, has been a subject of process optimization to improve safety and scalability for industrial production. acs.orgpatsnap.comguidechem.comgoogle.com
Synthetic Applications as an Intermediate
The utility of this compound as a synthetic intermediate lies in the reactivity of its functional groups. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents at the 4- and 6-positions. The hydroxyl group can also be further functionalized.
A plausible synthetic route to this compound involves the reduction of the corresponding ketone, 1-(4,6-dichloropyrimidin-5-yl)ethanone. This ketone is commercially available, making this a feasible approach. The reduction of ketones to alcohols is a fundamental transformation in organic chemistry, often accomplished using reducing agents like sodium borohydride. benthamscience.comsigmaaldrich.com
The resulting alcohol, this compound, can then serve as a building block for more complex molecules. For example, dichloropyrimidine intermediates are extensively used in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in kinases. nih.govmdpi.comacs.org
The general strategy for the synthesis of such inhibitors often involves the sequential displacement of the chloro groups on a dichloropyrimidine intermediate with various amines or other nucleophiles. nih.govnih.gov This modular approach allows for the creation of large libraries of compounds for biological screening. The functionalized side chain of this compound could be exploited to introduce additional points of interaction with the target protein or to modify the pharmacokinetic properties of the final molecule.
Future Research Directions in Pyrimidine Chemistry
The field of pyrimidine chemistry continues to evolve, driven by the demand for new therapeutic agents with improved efficacy and selectivity. A significant future direction is the development of dual-target or multi-target kinase inhibitors. nih.gov Such compounds can simultaneously modulate multiple signaling pathways, potentially leading to enhanced therapeutic effects and overcoming drug resistance. The design and synthesis of these complex molecules will rely on versatile and functionalized intermediates like this compound.
Furthermore, there is a continuous effort to develop more efficient and sustainable synthetic methodologies. rasayanjournal.co.inthieme-connect.de The application of C-H functionalization, photocatalysis, and electrocatalysis in the synthesis of pyrimidine derivatives is an emerging area of research that promises to provide novel and more direct routes to complex molecules. thieme-connect.de
The exploration of novel pyrimidine-based scaffolds for a wider range of biological targets beyond kinases is also an active area of research. Pyrimidine derivatives have shown potential as antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.com The development of new synthetic methods and a deeper understanding of the structure-activity relationships of these compounds will be crucial for unlocking their full therapeutic potential.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 60025-05-0 | sigmaaldrich.comchemscene.com |
| Molecular Formula | C₆H₆Cl₂N₂O | chemscene.com |
| Molecular Weight | 193.03 g/mol | chemscene.com |
| Physical Form | Powder | sigmaaldrich.com |
| Melting Point | 111-112 °C | sigmaaldrich.com |
Table 2: Properties of 1-(4,6-Dichloropyrimidin-5-yl)ethanone
| Property | Value | Source |
|---|---|---|
| CAS Number | 60025-06-1 | chemscene.combldpharm.com |
| Molecular Formula | C₆H₄Cl₂N₂O | chemscene.com |
| Molecular Weight | 191.01 g/mol | chemscene.com |
| Synonym | 4,6-dichloro-5-acetylpyrimidine | chemscene.com |
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 60025-05-0 |
| 1-(4,6-Dichloropyrimidin-5-yl)ethanone | 60025-06-1 |
| 4,6-Dichloropyrimidine | 1193-21-1 |
| 2,4-Dichloropyrimidine (B19661) | 3934-20-1 |
| N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | 171887-03-9 |
| 4,6-dihydroxypyrimidine | 1193-24-4 |
| Azoxystrobin | 131860-33-8 |
| Sodium borohydride | 16940-66-2 |
Q & A
Basic: What are the standard synthetic routes for 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol, and how is purity ensured?
Answer:
The synthesis typically involves multi-step reactions starting with halogenated pyrimidine precursors. A common approach includes:
- Step 1: Condensation of a dichloropyrimidine derivative with ethanolamine or acetylated intermediates under reflux in ethanol or acetic acid, catalyzed by HCl or sodium acetate .
- Step 2: Purification via recrystallization from ethanol or ethanol/DMF (1:1) mixtures, monitored by thin-layer chromatography (TLC) to confirm reaction completion .
- Purity Assurance: Analytical techniques like ¹H-NMR (e.g., in DMSO-d₆, as shown for analogous compounds) and HPLC are critical. Evidence from NMR spectra (e.g., Figure S44 in ) highlights characteristic peaks for the hydroxyl (-OH) and pyrimidine protons.
Basic: Which spectroscopic methods are most effective for structural confirmation?
Answer:
- ¹H-NMR: Identifies protons on the pyrimidine ring (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm) and the ethanol moiety (hydroxyl proton at δ 4.5–5.0 ppm, broad singlet) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C₆H₆Cl₂N₂O, theoretical ~205 g/mol) and fragmentation patterns .
- IR Spectroscopy: Detects O-H stretching (~3200–3500 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
Advanced: How can discrepancies in NMR data due to tautomerism or solvation effects be resolved?
Answer:
- Variable Temperature NMR: Tautomeric equilibria (e.g., keto-enol forms) can shift with temperature; experiments at 25°C vs. 60°C may resolve splitting .
- 2D NMR Techniques: HSQC and HMBC correlate protons with carbons, clarifying ambiguous peaks .
- Deuterated Solvent Screening: Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .
Advanced: What strategies optimize chlorination efficiency during synthesis?
Answer:
- Reagent Selection: Use POCl₃ with catalytic DMF for electrophilic aromatic chlorination, ensuring excess reagent (4+ equivalents) and controlled heating (0°C → 60°C) .
- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity for 4,6-dichloro substitution .
- Post-Reaction Quenching: Neutralize excess POCl₃ with ice-cold water to prevent over-chlorination .
Basic: What functional groups dictate reactivity, and how are they exploited?
Answer:
- Hydroxyl Group (-OH): Participates in acetylation (e.g., with acetic anhydride) or oxidation to ketones (e.g., using Jones reagent) .
- Chlorine Atoms: Enable nucleophilic aromatic substitution (e.g., with amines or thiols) to form bioactive derivatives .
- Pyrimidine Ring: Engages in π-π stacking in supramolecular chemistry or metal coordination studies .
Advanced: How can low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) be addressed?
Answer:
- Catalyst Optimization: Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance stability .
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .
- Microwave Activation: Shortens reaction time (1–2 hours vs. 24 hours) and reduces side-product formation .
Basic: What are the solubility and stability profiles under varying conditions?
Answer:
- Solubility: Highly soluble in DMF, DMSO, and ethanol; sparingly soluble in water .
- Stability: Degrades under prolonged UV exposure or strong acids/bases. Store at 2–8°C in inert atmosphere .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE Requirements: Gloves, lab coat, and goggles mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of chlorinated vapors .
- Waste Disposal: Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How to reconcile conflicting bioactivity data in pharmacological studies?
Answer:
- Purity Verification: Confirm ≥95% purity via HPLC to exclude contaminants .
- Assay Standardization: Use consistent cell lines (e.g., HEK293) and controls to minimize variability .
- Metabolite Screening: LC-MS/MS identifies degradation products that may interfere with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
